6-methyl-4-phenylquinazolin-2(1H)-one

Description

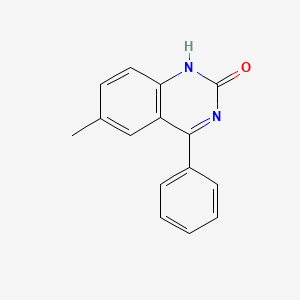

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-phenyl-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-7-8-13-12(9-10)14(17-15(18)16-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRSRGDZNASHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161131 | |

| Record name | 2(1H)-Quinazolinone, 6-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13961-64-3 | |

| Record name | 2(1H)-Quinazolinone, 6-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013961643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Quinazolinone, 6-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 6 Methyl 4 Phenylquinazolin 2 1h One Derivatives

Ring-Opening and Ring-Closing Reactions of the Quinazolin-2(1H)-one System

The synthesis of the quinazolinone ring system is most commonly achieved through ring-closing cyclization reactions of appropriately substituted precursors. These methods highlight the thermodynamic stability of the fused heterocyclic structure, making ring-opening reactions less common under standard conditions.

Ring-closing strategies often involve the condensation of a 2-aminobenzamide (B116534) or a related derivative with a suitable one-carbon component. For the isomeric quinazolin-4(3H)-ones, a well-established method involves the reaction of 2-aminobenzamides with aldehydes, which proceeds through an initial condensation to form an imine intermediate, followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic quinazolinone ring. mdpi.com A plausible mechanism involves the oxidation of a styrene (B11656) derivative to an aldehyde, which then condenses with an o-aminobenzamide, leading to the final quinazolinone product via a cyclization-oxidation pathway. mdpi.com Ruthenium-catalyzed deaminative coupling of 2-aminobenzamides with amines also provides an efficient route to quinazolinone products. acs.org

Similarly, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been accomplished through a one-pot reaction of isatoic anhydride, an aromatic aldehyde, and ammonium (B1175870) acetate, catalyzed by ferric chloride. researchgate.net While these examples primarily lead to the more studied quinazolin-4(3H)-one isomer, the underlying principle of intramolecular cyclization of an ortho-substituted aniline (B41778) derivative is a cornerstone of forming the quinazoline (B50416) core in general. nih.govmdpi.com The stability of the resulting bicyclic aromatic system means that ring-opening reactions are not typically observed unless under harsh conditions that can cleave the amide or imine bonds within the heterocyclic ring.

Reactions Involving the Carbonyl Functionality at C-2

The carbonyl group at the C-2 position of the quinazolin-2(1H)-one ring is an amide-like carbonyl and a key site for chemical modification. Its reactivity is somewhat attenuated due to resonance with the adjacent nitrogen atoms, but it can still participate in various transformations, most notably nucleophilic substitution-type reactions, including thionation.

While specific studies on the C-2 carbonyl reactivity of 6-methyl-4-phenylquinazolin-2(1H)-one are limited, extensive research on the isomeric quinazolin-4(3H)-one scaffold provides insight into potential reactions. A primary transformation is the conversion of the carbonyl group (C=O) to a thiocarbonyl group (C=S). For instance, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one can be synthesized from 5-bromoanthranilic acid and phenyl isothiocyanate. nih.gov This reaction introduces a sulfur atom at the C-2 position, which exists in a thione tautomer. The synthesis of 6-methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one, a thione derivative, further confirms the accessibility of this transformation on a related scaffold. nih.gov Such thionation reactions are typically accomplished using reagents like Lawesson's reagent or phosphorus pentasulfide, which can convert amide carbonyls into the corresponding thioamides. The resulting 2-thio- or 2-mercapto- quinazolinone derivatives are versatile intermediates for further functionalization. nih.gov

Transformations at the N-1 and N-3 Positions

The nitrogen atoms at the N-1 and N-3 positions of the quinazolin-2(1H)-one ring are nucleophilic centers that can be readily functionalized through reactions like alkylation and arylation. The N-1 position carries a proton in the parent compound, making it amenable to deprotonation followed by reaction with an electrophile.

Substitution at the N-1 position is a common modification. For example, the compound 6-chloro-1-methyl-4-phenylquinazolin-2(1H)-one is a known derivative, indicating that methylation of the N-1 nitrogen is a feasible transformation. anexib.com The N-3 nitrogen, being part of an N-acyl-like imine functionality, can also be a site for substitution, leading to 2,3-disubstituted quinazolinones. Research on related quinazolin-4(3H)-one systems shows that substitution at the N-3 position significantly influences the molecule's properties. researchgate.net For example, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one is synthesized with a phenyl group at the N-3 position. nih.gov Subsequent reactions on this intermediate, such as alkylation of the sulfur at C-2 with various alkyl halides, proceed while the N-3 phenyl group remains intact. nih.gov These examples demonstrate that selective functionalization at either nitrogen atom can be achieved, allowing for the synthesis of a diverse library of derivatives.

Table 1: Examples of Transformations on the Quinazolinone Scaffold

| Starting Material | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-Bromoanthranilic acid and Phenyl isothiocyanate | Thionation/Cyclization | Triethylamine, Ethanol, Reflux | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | nih.gov |

| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | S-Alkylation | Alkyl halides, K₂CO₃, DMF, Reflux | 6-Bromo-2-(alkylthio)-3-phenylquinazolin-4(3H)-one derivatives | nih.gov |

| Anthranilic acid | Bromination | N-bromosuccinimide, Acetonitrile | 5-Bromoanthranilic acid | nih.gov |

| o-Aminobenzamide and Styrene | Oxidative Cyclization | TBHP (70% in H₂O), Neat | 2-Phenylquinazolin-4(3H)-one | mdpi.com |

Metal Complexation and Coordination Chemistry of Quinazolinone Ligands

The quinazolinone scaffold, containing multiple heteroatoms (N, O) with lone pairs of electrons, is an effective ligand for coordinating with various metal ions. The resulting metal complexes have applications in catalysis and materials science.

The synthesis of metal complexes with quinazolinone-type ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov While specific studies on this compound as a ligand are not widely reported, research on analogous structures provides a clear blueprint for these syntheses.

For instance, a series of gold(I) complexes with the formula [Au(L2)(L')] were synthesized, where L2 is a 4-phenylquinazoline-2-carboxamide (B1254932) derivative. d-nb.infonih.gov These complexes were prepared in high yields by reacting the quinazoline ligand with gold(I)-chloride precursors like [AuCl(PPh₃)] in the presence of a base. d-nb.info Similarly, complexes of Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺ have been prepared using (2-phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid as a ligand. slideshare.netresearchgate.net The synthesis involves mixing the ligand and the corresponding metal salt, often in an alcoholic medium, followed by heating or refluxing. nih.gov

Characterization of these metal complexes is achieved through a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the coordination sites by observing shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H) upon complexation. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry are used to confirm the structure of the ligand and the final complex. d-nb.info Thermal analysis can be employed to study the stability of the complexes and the presence of coordinated solvent molecules. researchgate.net

Table 2: Synthesis and Characterization of Metal Complexes with Quinazolinone-Related Ligands

| Ligand | Metal Salt(s) | Complex Type/Formula | Characterization Methods | Reference |

|---|---|---|---|---|

| 4-Phenyl-N-(prop-2-yn-1-yl)quinazoline-2-carboxamide | [AuCl(PPh₃)], [AuCl(TPA)], [AuCl(Me₂-imy)] | [Au(Ligand)(PPh₃)], [Au(Ligand)(TPA)], [Au(Ligand)(Me₂-imy)] | ¹H, ¹³C, ³¹P NMR, Mass Spectrometry, Elemental Analysis | d-nb.info |

| (2-Phenyl-3,4-dihydro-quinazolin-4-yloxy)-acetic acid | Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ salts | Distorted octahedral complexes | Elemental Analysis, IR, ¹H NMR, Magnetic Moment, Thermal Analysis | researchgate.net |

| Quinazolin-4(3H)-one | CdBr₂, HgCl₂, CdI₂ | [CdBr₂(quinoz)]ₙ, [HgCl₂(quinoz)]ₙ, [CdI₂(quinoz)₂] | X-ray Diffraction | nih.gov |

| Quinazolin-4(1H)-one | NiCl₂·6H₂O | [NiCl₂(C₈H₆N₂O)₂(H₂O)₂] | X-ray Diffraction, IR Spectroscopy | nih.gov |

The specific way a quinazolinone ligand binds to a metal center is known as its coordination mode, which depends on the available donor atoms. For the quinazolinone skeleton, the primary potential donor sites are the heterocyclic nitrogen atoms and the exocyclic carbonyl oxygen atom.

Studies on the isomeric quinazolin-4(3H)-one ligand have revealed two primary coordination modes. nih.govresearchgate.net One mode involves coordination through the N-1 nitrogen, while the other involves coordination through the N-3 nitrogen. nih.gov In several reported crystal structures of complexes with Cd(II), Hg(II), and Ni(II), coordination consistently occurs through the nitrogen atom at the 3-position (ortho to the carbonyl group). nih.govnih.govresearcher.life For example, in the complex [NiCl₂(C₈H₆N₂O)₂(H₂O)₂], the nickel(II) ion is six-coordinated in an octahedral geometry, binding to the N-3 atoms of two quinazolinone ligands, two chloride ions, and two water molecules. nih.gov In this structure, the carbonyl oxygen is not directly bonded to the nickel center but participates in intramolecular hydrogen bonding with the coordinated water molecules. nih.gov

Similarly, in polymeric chain complexes of cadmium and mercury, the quinazolin-4(3H)-one ligand coordinates as a terminal ligand via the N-3 atom, while halide ions bridge the metal centers. nih.govresearcher.life The preference for N-3 coordination over the carbonyl oxygen suggests that the N-3 nitrogen is a stronger Lewis base in this system. For this compound, the potential donor sites would be the N-1 and N-3 nitrogens and the C-2 carbonyl oxygen. Based on the behavior of the 4-oxo isomer, it is plausible that coordination would preferentially occur through one of the ring nitrogens, likely N-3, which is adjacent to the electron-withdrawing phenyl group at C-4.

Table 3: Structural Details of Metal Complexes with Quinazolin-4(3H)-one Ligands

| Complex | Metal Ion | Coordination Geometry | Donor Atom(s) | Key Bond Length (Å) | Reference |

|---|---|---|---|---|---|

| [NiCl₂(C₈H₆N₂O)₂(H₂O)₂] | Ni(II) | Octahedral | N3, Cl, O (water) | Ni–N3 = 2.112 | nih.gov |

| [CdBr₂(C₈H₆N₂O)]ₙ | Cd(II) | Trigonal–bipyramidal | N3, Br (bridging) | - | nih.gov |

| [HgCl₂(C₈H₆N₂O)]ₙ | Hg(II) | Distorted | N3, Cl (bridging) | - | nih.gov |

| [CdI₂(C₈H₆N₂O)₂] | Cd(II) | Tetrahedral | N3, I | - | nih.gov |

Theoretical and Computational Investigations on 6 Methyl 4 Phenylquinazolin 2 1h One and Its Analogues

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of quinazolinone derivatives. These calculations offer a detailed understanding of the molecule at the atomic level.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and electronic structure of molecules. For quinazolinone derivatives, calculations are frequently performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets such as 6-311G(d,p) or 6-31++G. sapub.orgfrontiersin.orgresearchgate.net This level of theory has been established as effective for predicting the minimum energy stabilized structures of these compounds. sapub.org The process involves adjusting the molecule's geometry to find the lowest energy conformation, which corresponds to the most stable structure.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Energy Gap

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction (a nucleophilic attack), while the LUMO is the most likely to accept electrons (an electrophilic attack). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.govnih.gov Conversely, a large HOMO-LUMO gap indicates high stability. nih.gov For quinazolinone derivatives, these energy gaps are calculated to predict their reactivity and potential biological activity. sapub.orgnih.gov For instance, studies on some quinazolinone derivatives have shown that compounds with smaller energy gaps exhibit enhanced biological effects. nih.gov

Below is a table of representative HOMO, LUMO, and energy gap values for some quinazolinone analogues, calculated using DFT methods.

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinazolinone Analogue 1 | -6.21 | -1.52 | 4.69 |

| Quinazolinone Analogue 2 | -5.89 | -4.37 | 1.52 |

| Quinazolinone Analogue 3 | -6.15 | -1.47 | 4.68 |

Note: The data presented are representative values for quinazolinone analogues found in the literature and are intended for illustrative purposes. sapub.org

Calculation of Molecular Descriptors (Dipole Moment, Electronegativity, Electron Affinity)

Molecular descriptors derived from quantum chemical calculations provide further information about the molecule's electronic properties and behavior.

Electronegativity (χ): This parameter describes the ability of a molecule to attract electrons. It is calculated from the energies of the HOMO and LUMO. sapub.org

Electron Affinity (EA): Electron affinity is the energy released when an electron is added to a neutral molecule. It relates to the energy of the LUMO. sapub.org

A table of these calculated descriptors for representative quinazolinone derivatives illustrates their electronic characteristics.

| Descriptor | Quinazolinone Analogue 1 | Quinazolinone Analogue 2 |

| Dipole Moment (Debye) | 3.50 | 5.80 |

| Electronegativity (χ) (eV) | 3.86 | 5.13 |

| Electron Affinity (EA) (eV) | 1.52 | 4.37 |

Note: The data presented are representative values for quinazolinone analogues found in the literature and are intended for illustrative purposes. sapub.org

Global Reactivity Descriptors (Hardness, Softness, Electrophilicity Index)

Chemical Hardness (η): Hardness is a measure of a molecule's resistance to changes in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." sapub.org

Chemical Softness (S): Softness is the reciprocal of hardness and indicates a molecule's polarizability. sapub.org

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. sapub.org

These descriptors are valuable for comparing the reactivity of different compounds within a series.

| Descriptor | Quinazolinone Analogue 1 | Quinazolinone Analogue 2 |

| Hardness (η) (eV) | 2.345 | 0.765 |

| Softness (S) (eV⁻¹) | 0.426 | 1.307 |

| Electrophilicity Index (ω) (eV) | 3.18 | 17.15 |

Note: The data presented are representative values for quinazolinone analogues found in the literature and are intended for illustrative purposes. sapub.org

Computational Studies on Tautomerism and Conformational Analysis

Quinazolin-2(1H)-one structures can exist in different tautomeric forms, primarily the keto (amide) and enol (iminol) forms. For 6-methyl-4-phenylquinazolin-2(1H)-one, this equilibrium would be between the 2(1H)-one form and its 2-hydroxyquinazoline tautomer. Computational studies on related systems, such as 4-hydroxyquinazoline, have shown that the relative stability of these tautomers can be significantly influenced by the surrounding medium. nih.gov DFT calculations can predict the relative energies of these isomers in the gas phase and in different solvents. nih.gov For instance, in one study, the keto form was found to be more stable in the gas phase and nonpolar solvents, while the enol form could be stabilized in polar media. nih.gov Such analyses are critical for understanding which tautomer is likely to be present under specific experimental or biological conditions.

Prediction of Physicochemical Parameters Relevant to Biological Activity

Computational tools are widely used to predict the physicochemical properties of molecules that are crucial for their pharmacokinetic profile and drug-likeness. globalresearchonline.netnih.gov For quinazolinone derivatives, in silico methods can estimate parameters such as:

cLogP: The calculated logarithm of the partition coefficient between octanol (B41247) and water, which indicates the lipophilicity of a compound. This is a key factor in membrane permeability and absorption.

Solubility: The ability of a compound to dissolve in a solvent, which is critical for its formulation and bioavailability.

Molecular Weight: This fundamental property affects various aspects of a drug's behavior.

Drug-likeness and Drug Score: These are composite scores based on several physicochemical properties that predict whether a compound is likely to be a successful drug. globalresearchonline.net

Studies on various quinazolinone derivatives have shown that these compounds can be designed to possess acceptable cLogP values and good predicted drug-likeness scores, making them promising candidates for further development. globalresearchonline.netresearchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are pivotal in elucidating the potential interactions between a ligand, such as this compound, and its biological targets. These computational techniques predict the preferred orientation of a molecule when bound to a receptor, shedding light on the binding affinity and the nature of the intermolecular forces at play.

Research on quinazolinone derivatives has identified them as potent inhibitors of various enzymes and receptors, including epidermal growth factor receptor (EGFR) kinase, tyrosine kinases, and DNA gyrase. nih.govnih.govnih.govnih.gov Docking studies have been instrumental in understanding the structure-activity relationships (SAR) of these compounds.

A study on 6-methylquinazolin-4(3H)-one derivatives identified them as binders of the bromodomain-containing protein 9 (BRD9), an important epigenetic reader. cnr.it A virtual library of 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives was screened using molecular docking against the BRD9 binding site. cnr.it This computational approach successfully identified several compounds with low micromolar binding affinity, highlighting the quinazolin-4(3H)-one core as a valuable scaffold for developing BRD9 binders. cnr.it

In a different context, docking studies of novel quinazolinone Schiff base derivatives with the DNA gyrase enzyme revealed that the binding affinity is influenced by the nature and position of substituents on the phenyl ring. nih.gov Compounds with electron-withdrawing groups, such as chlorine, at the para position of the phenyl ring exhibited higher docking scores, suggesting stronger binding interactions. nih.gov

The table below summarizes representative docking scores and key interactions of quinazolinone analogues with various biological targets, as reported in the literature.

| Compound/Derivative Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Quinazolinone Schiff bases | DNA Gyrase | -5.96 to -8.58 | Not explicitly detailed |

| 2-methyl-3H-quinazolin-4-ones | COX-2 | Not explicitly detailed | Not explicitly detailed |

| 2-methyl-3H-quinazolin-4-ones | LDHA | Not explicitly detailed | Not explicitly detailed |

| 6-methylquinazolin-4(3H)-one derivatives | BRD9 | Not explicitly detailed | Not explicitly detailed |

| N-Methyl-2,3-disubstituted quinazolin-4-ones | P38alpha kinase | -6.698 to -7.19 | Not explicitly detailed |

| N-Methyl-2,3-disubstituted quinazolin-4-ones | ACVR1 (ALK2) kinase | -7.907 to -8.223 | Not explicitly detailed |

Note: The docking scores and interacting residues are illustrative and depend on the specific derivative and the computational protocol used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby streamlining the drug discovery process.

Several QSAR studies have been conducted on quinazolinone derivatives to understand the structural requirements for their various biological activities, such as anticancer and antimicrobial effects. nih.govnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including electronic, steric, and lipophilic properties.

A 2D-QSAR study on 4(3H)-quinazolone derivatives as tyrosine kinase inhibitors utilized multiple linear regression (MLR) to build predictive models. nih.gov The study found that descriptors such as the first-order kappa shape index (κ1), third-order chi index (χ3), total dipole moment (μT), and charges on specific atoms were significantly correlated with the inhibitory activity. nih.gov These findings suggest that the shape and electronic properties of the molecules are crucial for their interaction with the tyrosine kinase active site. nih.gov

In another study focusing on 3D-QSAR of quinazoline (B50416) derivatives as EGFR inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed. nih.gov These models provided 3D contour maps that visualize the regions around the molecules where steric bulk, electrostatic potential, and other properties are favorable or unfavorable for activity. nih.gov For instance, the models might indicate that a bulky substituent at a particular position would enhance activity, while a hydrogen bond donor at another position is essential. nih.gov

The general findings from QSAR studies on quinazolinone derivatives can be summarized as follows:

Electronic Effects: The electronic nature of the substituents on the phenyl ring is often a critical determinant of activity. Electron-withdrawing groups can enhance the activity of certain classes of quinazolinones. nih.gov

Steric Factors: The size and shape of the substituents at various positions of the quinazolinone ring can significantly impact binding. Bulky groups may either be beneficial by providing additional van der Waals interactions or detrimental due to steric hindrance. mdpi.com

The table below presents a hypothetical example of a QSAR equation that might be derived for a series of quinazolinone analogues, illustrating the type of relationships that are established.

| Dependent Variable | QSAR Equation | Key Descriptors |

| Biological Activity (e.g., log(1/IC50)) | log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.5 * H-bond donors + c | logP (Lipophilicity), MW (Molecular Weight), Number of H-bond donors |

Note: This is a generalized example. Actual QSAR models are specific to the dataset of compounds and the biological activity being studied.

The insights gained from these theoretical and computational investigations are invaluable for the rational design of new this compound analogues with improved therapeutic potential. By combining molecular modeling, docking, and QSAR studies, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of novel drug molecules.

Pharmacophore Development and Ligand Design Principles for Quinazolinone Based Compounds

Quinazoline (B50416) as a Privileged Scaffold in Rational Drug Design

The quinazoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is widely regarded as a "privileged scaffold" in medicinal chemistry. nih.govnih.govinnovareacademics.in This esteemed status is attributed to its ability to interact with a multitude of biological targets with high affinity, resulting in a broad spectrum of pharmacological activities. nih.goveipublication.cominlibrary.uz The structural characteristics of the quinazoline nucleus, such as its rigidity, planarity, and the presence of hydrogen bond donors and acceptors, enable it to mimic the binding of endogenous ligands to various enzymes and receptors. nih.gov

The versatility of the quinazoline scaffold is further amplified by the numerous positions on its rings that are amenable to chemical modification. nih.gov This allows medicinal chemists to systematically explore the chemical space and fine-tune the properties of quinazoline-based compounds to optimize their potency, selectivity, and pharmacokinetic profiles. The introduction of diverse substituents at different positions can significantly alter the molecule's interaction with its biological target, making it a highly adaptable framework for the development of novel therapeutic agents. nih.govnih.gov Several drugs containing the quinazoline structure are currently on the market, underscoring its therapeutic importance. nih.govmdpi.com

Identification of Essential Pharmacophoric Features of Quinazolin-2(1H)-one for Diverse Bioactivities

The quinazolin-2(1H)-one core, a derivative of quinazoline, possesses distinct pharmacophoric features that are fundamental to its wide-ranging biological activities. eipublication.cominlibrary.uz A pharmacophore represents the critical three-dimensional arrangement of functional groups that a molecule must have to interact with a specific biological target and elicit a response. For the quinazolin-2(1H)-one scaffold, these key features generally include:

Aromatic/Hydrophobic Regions: The fused benzene ring provides a significant hydrophobic surface that can participate in van der Waals and pi-pi stacking interactions within the hydrophobic pockets of a protein's binding site.

Hydrogen Bond Acceptors: The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the carbonyl oxygen at position 2, serve as hydrogen bond acceptors, forming essential interactions with amino acid residues of the target protein.

Hydrogen Bond Donor: The proton at the N1 position can function as a hydrogen bond donor, further anchoring the molecule within the binding site.

Points for Substituent Variation: Various positions on both the benzene and pyrimidine rings are suitable for the introduction of different substituents. These modifications can alter the molecule's electronic properties, size, and shape, thereby influencing its binding affinity and selectivity for diverse biological targets. nih.gov

| Feature | Location | Type of Interaction |

|---|---|---|

| Benzene Ring | Fused Aromatic Ring | Hydrophobic, pi-pi stacking |

| N1 Atom | Pyrimidine Ring | Hydrogen Bond Acceptor/Donor |

| N3 Atom | Pyrimidine Ring | Hydrogen Bond Acceptor |

| C2-Carbonyl Oxygen | Pyrimidine Ring | Hydrogen Bond Acceptor |

| C4 Position | Pyrimidine Ring | Substitution point for hydrophobic/aromatic groups |

| C6/C7/C8 Positions | Benzene Ring | Substitution points for various functional groups |

Ligand-Based and Structure-Based Drug Design Approaches Utilizing Quinazolinone Scaffolds

The development of novel therapeutic agents from the quinazolinone scaffold has been significantly advanced through the application of both ligand-based and structure-based drug design strategies. researchgate.netphysiciansweekly.com

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is not known. researchgate.net It leverages the information from a set of molecules known to be active against the target. researchgate.netphysiciansweekly.com

Pharmacophore Modeling: By analyzing and comparing the structures of active quinazolinone derivatives, a common pharmacophore model can be developed. nih.gov This model highlights the essential steric and electronic features required for biological activity. This pharmacophore can then be used to screen virtual compound libraries to identify new potential drug candidates or to guide the synthesis of novel, more potent analogs. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of quinazolinone compounds and their biological activities. researchgate.netphysiciansweekly.com By determining which physicochemical properties are crucial for activity, QSAR models can predict the potency of newly designed molecules, thereby helping to prioritize synthetic efforts. acs.org

Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based methods offer a more rational and targeted approach to drug design. acs.orgnih.gov

Molecular Docking: This computational technique is used to predict the preferred orientation of a quinazolinone ligand within the active site of a target protein. nih.govkemdikbud.go.id Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding. kemdikbud.go.id This information is invaluable for designing modifications to the quinazolinone scaffold to enhance binding affinity and selectivity. nih.gov

Fragment-Based Drug Design: This method involves screening small molecular fragments to identify those that bind to the target protein. The quinazolinone core itself can serve as a starting fragment. X-ray crystallography can then be used to determine how the fragment binds, and this information guides the "growing" or "linking" of the fragment to create a more potent lead compound.

Computational Approaches in Lead Optimization and Analog Design

Computational chemistry is an indispensable tool in the optimization of lead compounds and the design of new analogs based on the quinazolinone scaffold. researchgate.netresearchgate.net These methods accelerate the drug discovery process by predicting the properties of virtual compounds, thus saving significant time and resources. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the ligand-protein complex, allowing for an assessment of the stability of the binding mode predicted by docking. researchgate.net These simulations can also reveal subtle conformational changes in both the ligand and the protein upon binding, offering deeper insights into the interaction. researchgate.net

Free Energy Calculations: Techniques such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of the binding affinities for a series of quinazolinone analogs. These computationally intensive methods offer quantitative guidance for which modifications are most likely to improve potency.

In Silico ADMET Prediction: Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed quinazolinone analogs. acs.orgnih.gov Early evaluation of these properties helps to identify and eliminate compounds with unfavorable pharmacokinetic profiles or potential toxicity issues, thereby focusing synthetic efforts on the most promising candidates. nih.gov

In Vitro and Preclinical Biological Activity Spectrum of 6 Methyl 4 Phenylquinazolin 2 1h One Analogues

Antimicrobial Evaluations of Quinazolinone Derivatives

Quinazolinone derivatives are recognized for their wide-ranging antimicrobial properties. nih.govjuniperpublishers.com The introduction of different functional groups to the quinazolinone nucleus, particularly at the 2, 3, and 6 positions, has been a successful strategy in discovering compounds with potent antibacterial and antifungal effects. nih.govtandfonline.com

Analogues of 6-methyl-3-phenyl-4(3H)-quinazolinone have demonstrated notable antibacterial activity. In a study evaluating a series of these derivatives, several compounds exhibited significant efficacy against various bacterial strains. nih.gov For instance, some compounds showed potent activity against Staphylococcus aureus, a common Gram-positive bacterium. nih.gov Specifically, compounds 1, 9, and 14 in one study were identified as the most active against Staphylococcus aureus ATCC 29213, with Minimum Inhibitory Concentration (MIC) values of 16, 32, and 32 μg/mL, respectively. nih.gov Furthermore, compound 14 from the same study displayed broad-spectrum activity against all tested strains. nih.gov

Another study highlighted that certain quinazolinone derivatives possess better bacteriostatic activity against Gram-negative bacteria. semanticscholar.org The substitution at position 3 of the quinazolin-4(3H)-one ring is often associated with antimicrobial properties. semanticscholar.org

| Compound | Bacterial Strain | Activity (MIC in μg/mL) | Reference |

|---|---|---|---|

| Compound 1 | Staphylococcus aureus ATCC 29213 | 16 | nih.gov |

| Compound 9 | Staphylococcus aureus ATCC 29213 | 32 | nih.gov |

| Compound 14 | Staphylococcus aureus ATCC 29213 | 32 | nih.gov |

| Compound 14 | All tested strains | Lowest MIC compared to others | nih.gov |

The antifungal potential of quinazolinone derivatives is also well-documented. nih.govresearchgate.netmdpi.com Research has shown that certain substitutions on the quinazolinone scaffold can lead to significant activity against various fungal pathogens. researchgate.netmdpi.com For instance, newly synthesized quinazolinone compounds have demonstrated significant antifungal activity against several phytopathogenic fungi at concentrations of 150 and 300 mg/L. researchgate.netmdpi.com One particular compound, 2c, exhibited a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. researchgate.netmdpi.com

Studies have also reported that some quinazolinone derivatives show good activity against Candida albicans and Aspergillus niger. semanticscholar.org It has been observed that these compounds often exhibit better fungistatic rather than fungicidal activities. semanticscholar.org

| Compound | Fungal Pathogen | Activity | Reference |

|---|---|---|---|

| Compound 2c | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | researchgate.netmdpi.com |

| Various derivatives | Candida albicans | Good activity | semanticscholar.org |

| Various derivatives | Aspergillus niger | Good activity | semanticscholar.org |

The mechanism by which quinolones, a related class of compounds, exert their antimicrobial effects is through the inhibition of DNA gyrase. nih.govmdpi.comdntb.gov.ua DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. mdpi.comdntb.gov.ua Quinolones stabilize the complex between DNA gyrase and DNA, leading to lethal double-stranded breaks in the bacterial chromosome. mdpi.com The binding affinity of these compounds to the gyrase-DNA complex correlates with their antimicrobial potency. nih.gov

While the primary mechanism for quinolones is well-established, the exact mechanisms for all quinazolinone derivatives are still under investigation. However, given the structural similarities, it is plausible that some quinazolinone analogues also target DNA gyrase. The bacterial DNA gyrase B subunit (GyrB) is a promising target for the discovery of new antibiotics. nih.gov

In Vitro Assays for Analgesic and Anti-inflammatory Potential

Quinazoline (B50416) derivatives have been extensively studied for their analgesic and anti-inflammatory properties. nih.govmdpi.comencyclopedia.pubjapsonline.comjneonatalsurg.com A variety of in vitro and in vivo models have been used to assess this potential. nih.govjneonatalsurg.com

A study on a series of 2,3-disubstituted 4(3H)-quinazolinones demonstrated potent anti-inflammatory and analgesic activities. nih.gov Several compounds in this series exhibited significant inhibition of COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain. nih.gov For instance, compounds 4 and 6 showed strong COX-2 inhibitory activity with IC50 values of 0.33μM and 0.40μM, respectively, comparable to the reference drug celecoxib. nih.gov These compounds also demonstrated potent anti-inflammatory effects in carrageenan-induced paw edema assays and analgesic effects in tail immersion tests. nih.govjapsonline.com The presence of electron-withdrawing groups on the quinazolinone system has been noted to enhance anti-inflammatory effects. mdpi.com

Anticancer and Cytotoxic Activity Assessments in Cell-Based Models

The quinazoline scaffold is a prominent feature in several approved anticancer drugs, highlighting its importance in oncology research. tandfonline.comtandfonline.com Analogues of 6-methyl-3-phenyl-4(3H)-quinazolinone have been synthesized and evaluated for their in vitro antitumor activities against a panel of human cancer cell lines. tandfonline.comnih.gov

In one study, several derivatives were tested by the National Cancer Institute (NCI) and showed moderate effectiveness against various cancer cell lines at a 10 µM concentration. tandfonline.com For example, compound 5 displayed selective activity against the NSC Lung Cancer EKVX cell line, Colon Cancer HCT-15 cell line, and Breast Cancer MDA-MB-231/ATCC cell line. nih.gov Compound 8 was effective against the NSC Lung Cancer EKVX and CNS Cancer SF-295 cell lines. nih.gov Other derivatives, such as compounds 12 and 13, showed moderate activity across a broader range of tumor subpanels. nih.gov The cytotoxic effects of some quinazolinone derivatives have been demonstrated on HeLa cell lines, with some compounds showing approximately 50% cytotoxicity at a 10 µM concentration. semanticscholar.org

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Compound 5 | NSC Lung Cancer EKVX | Selective activity | nih.gov |

| Compound 5 | Colon Cancer HCT-15 | Selective activity | nih.gov |

| Compound 5 | Breast Cancer MDA-MB-231/ATCC | Selective activity | nih.gov |

| Compound 8 | NSC Lung Cancer EKVX | Sensitive | nih.gov |

| Compound 8 | CNS Cancer SF-295 | Sensitive | nih.gov |

| Compounds 12 and 13 | Various tumor subpanels | Moderate effectiveness | nih.gov |

| Compounds 6 and 7 | HeLa | ~50% cytotoxicity at 10 µM | semanticscholar.org |

A significant mechanism through which many quinazoline derivatives exert their anticancer effects is the inhibition of protein kinases, particularly tyrosine kinases. nih.govmdpi.comtandfonline.comnih.gov Several marketed quinazoline-based anticancer drugs, such as gefitinib (B1684475) and erlotinib, are tyrosine kinase inhibitors (TKIs). mdpi.comtandfonline.com These compounds typically act as ATP-competitive inhibitors, blocking the signaling pathways that drive cancer cell proliferation and survival. mdpi.com

Research on quinazolin-4(3H)-one derivatives has identified compounds with potent inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.govtandfonline.comnih.gov For instance, compounds 2i and 3i from a synthesized series showed strong inhibitory activity against CDK2, HER2, and EGFR. nih.govnih.gov Specifically, the HER2 inhibitory activity of compound 3i (IC50 = 0.079 µM) was comparable to the standard drug lapatinib (B449) (IC50 = 0.078 µM). tandfonline.comnih.gov Similarly, several compounds demonstrated excellent EGFR inhibitory activity, with IC50 values in the nanomolar range. tandfonline.comnih.gov Molecular docking studies have suggested that these compounds can act as both ATP-competitive and non-competitive inhibitors depending on the specific kinase and compound structure. nih.gov

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research has shown that various quinazolinone derivatives can trigger this process in cancer cells.

A series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were synthesized and evaluated for their in vitro antitumor activity against several human cancer cell lines. researchgate.net Notably, compounds bearing allyl and/or benzyl (B1604629) moieties at the 2 and/or 3 positions of the quinazoline ring demonstrated significant cytotoxic effects. researchgate.net In this study, the human breast cancer cell line (MCF-7) was found to be the most sensitive to these compounds. researchgate.net

In another study, a series of 2-phenyl 6-pyrrolidinyl-4-quinazolinone derivatives were designed as potential anti-mitotic agents. researchgate.net One of these compounds, 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (MJ-29), exhibited potent cytotoxicity against numerous cancer cell lines. researchgate.net Further investigation revealed that MJ-29 could suppress proliferation and induce apoptosis in human leukemia cell lines. researchgate.net

While direct studies on 6-methyl-4-phenylquinazolin-2(1H)-one analogues are limited, the existing data on related quinazolinone structures suggest that this class of compounds holds potential as inducers of apoptosis in cancerous cells. The substitutions at various positions on the quinazolinone ring, including the 6-position, play a crucial role in determining the cytotoxic potency and the specific apoptotic pathways activated. nih.gov

Table 1: Cytotoxic Activity of Selected Quinazolinone Analogues

| Compound | Cancer Cell Line | Activity | Reference |

| 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives | MCF-7, HeLa, HepG2, HCT-8 | Broad-spectrum antitumor activity | researchgate.net |

| 6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (MJ-29) | Leukemia cell lines | Potent cytotoxicity, induction of apoptosis | researchgate.net |

Antiviral Activity against Plant and Animal Viruses

Quinazolinone derivatives have emerged as a promising class of compounds with a wide spectrum of antiviral activities.

Animal Viruses:

Research has demonstrated the efficacy of quinazolinone analogues against several animal viruses. A study on 2,3,6-trisubstituted quinazolinone compounds identified them as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Further testing revealed that some of these analogues exhibited broad and potent activities against both ZIKV and Dengue virus (DENV), with EC50 values as low as 86 nM and no significant cytotoxicity to mammalian cells. nih.gov Di-substituted quinazolinone compounds have also been shown to inhibit ZIKV replication. nih.gov

In another investigation, Schiff bases of 2-phenyl quinazoline-4(3)H-ones were synthesized and evaluated for their antiviral activity against a panel of viruses. nih.gov One compound, in particular, showed notable activity against a range of viruses including herpes simplex virus-1 (HSV-1), herpes simplex virus-2 (HSV-2), vaccinia virus, and Coxsackie virus B4. nih.govinternationalscholarsjournals.com Specific 2-phenyl-3-disubstituted quinazolin-4(3H)-ones also demonstrated activity against vaccinia virus, parainfluenza-3 virus, Punta Toro virus, HSV-1, HSV-2, and Coxsackie virus B4. internationalscholarsjournals.com

Table 2: Antiviral Activity of Selected Quinazolinone Analogues against Animal Viruses

| Compound Class | Virus | Activity | Reference |

| 2,3,6-trisubstituted quinazolinones | Zika Virus (ZIKV), Dengue Virus (DENV) | Potent inhibition, EC50 as low as 86 nM | nih.gov |

| Di-substituted quinazolinones | Zika Virus (ZIKV) | Inhibition of replication by 68%–90% | nih.gov |

| Schiff bases of 2-phenyl quinazoline-4(3)H-ones | HSV-1, HSV-2, Vaccinia virus, Coxsackie B4 virus | Antiviral activity | nih.govinternationalscholarsjournals.com |

Plant Viruses:

The antiviral potential of quinazolinone derivatives extends to plant pathogens. A series of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives were synthesized and found to possess moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com The nature of the substituents on the title compound was found to influence the antiviral activity. mdpi.com

These findings underscore the potential of the quinazolinone scaffold in the development of novel antiviral agents for both veterinary and agricultural applications.

DNA Interaction Studies: Cleavage and Binding Mechanisms

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, particularly in the context of cancer chemotherapy. Quinazoline derivatives have been investigated for their ability to bind to and cleave DNA.

While specific studies on the DNA interaction of this compound analogues are not extensively documented, research on related quinazolinone structures provides insights into their potential mechanisms. It is known that quinazolinone derivatives can interact with DNA structures. nih.gov

Some designed quinazolinone-based hybrid analogues were found to intercalate with DNA, as suggested by docking interactions with a DNA molecule. nih.gov The structure-activity relationship studies of various quinazolinone derivatives have highlighted that substitutions at positions 2, 3, and 6 of the quinazoline ring can significantly influence their biological activities, which may include their mode and affinity of DNA binding. nih.govnih.gov The interaction with DNA can lead to the inhibition of essential cellular processes and ultimately result in cell death, which is a desirable characteristic for anticancer agents. nih.gov The development of targeted chemotherapy drugs with high selectivity often involves understanding these molecular interactions. nih.gov

Further research is required to elucidate the precise DNA binding and cleavage mechanisms of this compound analogues to fully understand their therapeutic potential.

Future Directions and Emerging Research Avenues for 6 Methyl 4 Phenylquinazolin 2 1h One Chemistry

Exploration of Novel Synthetic Routes for Diversifying Quinazolinone Libraries

The generation of diverse chemical libraries is fundamental to discovering new lead compounds. Future research will focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies to produce a wide array of 6-methyl-4-phenylquinazolin-2(1H)-one derivatives.

Key emerging strategies include:

Multi-Component Reactions (MCRs): One-pot, three-component reactions involving 2-aminoaryl ketones, aldehydes, and an ammonium (B1175870) source offer a rapid and efficient pathway to quinazoline (B50416) scaffolds under catalyst-free conditions. researchgate.net This approach allows for high functional group tolerance and broad substrate scope, making it ideal for generating large libraries.

Microwave-Assisted Synthesis: The use of microwave irradiation can drastically reduce reaction times and increase yields for the synthesis of 4-phenylquinazolin-2(1H)-one derivatives from substituted 2-aminobenzophenones and urea (B33335). nih.gov This method provides a more efficient heating process compared to conventional techniques. nih.gov

Metal- and Oxidant-Free Cyclo-condensation: An efficient and selective synthesis of quinazolinones has been reported via a phosphoric acid-catalyzed cyclo-condensation of β-ketoesters and o-aminobenzamides. nih.gov This metal- and oxidant-free reaction demonstrates broad substrate compatibility and provides high yields for both 2-alkyl- and 2-aryl-substituted quinazolinones. nih.gov

Novel Heterocyclic Scaffolds: Research is also moving towards the synthesis of complex hybrid molecules where the quinazolinone core is fused or linked to other pharmacologically active heterocycles like pyrazole, thiazole (B1198619), or oxadiazole to explore novel chemical space and biological activity. rsc.orgnih.gov

Table 1: Comparison of Modern Synthetic Strategies for Quinazolinone Derivatives

| Synthetic Strategy | Key Features | Advantages | Reference |

| Multi-Component Reactions | One-pot synthesis using 2-aminoaryl ketones, aldehydes, and ammonium acetate. | High efficiency, broad substrate tolerance, catalyst-free conditions. | researchgate.net |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. | Drastically reduced reaction times (approx. 1 hour), suitable yields (31-92%). | nih.gov |

| Metal-Free Cyclo-condensation | Phosphoric acid-catalyzed reaction of β-ketoesters and o-aminobenzamides. | Metal- and oxidant-free, high yields, excellent selectivity, broad compatibility. | nih.gov |

| [3+2] Dipolar Cycloaddition | Metal-free methodology to access functionalized pyrazolo-[1,5-c]quinazolinones. | Efficient, straightforward, regioselective ring expansion process. | nih.gov |

Advanced Computational Studies to Unravel Complex Biological Interactions

In silico methods are becoming indispensable for accelerating drug discovery by predicting how quinazolinone derivatives interact with biological targets. Future efforts will leverage more sophisticated computational models to gain deeper insights.

Molecular Docking: This technique is widely used to predict the binding orientation of quinazolinone derivatives within the active site of a target protein. nih.govnih.gov Docking studies have been instrumental in understanding interactions with key enzymes like Epidermal Growth Factor Receptor (EGFR), revealing crucial hydrogen bonds and pi-pi interactions that govern inhibitory activity. nih.gov For instance, docking can confirm that derivatives bind to key amino acid residues like Thr 766 and Met 769 in the EGFR active site. nih.gov

Molecular Dynamics (MD) Simulations: To study the stability of ligand-protein complexes over time, MD simulations are employed. nih.govmdpi.com A 100-nanosecond MD simulation can be used to confirm the stability of a docked compound within the binding pocket of a target like Leishmanial Trypanothione Reductase. mdpi.com

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to calculate the binding free energy, providing a more accurate estimation of the binding affinity of a compound to its target. nih.govresearchgate.net These calculations can help confirm the biological activity of potent compounds and identify key residues responsible for strong binding. nih.gov

These computational approaches will be crucial for the rational design of new this compound derivatives with enhanced affinity and selectivity for their intended targets. researchgate.net

Table 2: Application of Computational Tools in Quinazolinone Research

| Computational Tool | Purpose | Key Insights Gained | Reference |

| Molecular Docking | Predicts binding mode and interactions with target proteins. | Identification of key amino acid interactions (e.g., with EGFR, PI3K, ALK5). | nih.govnih.govnih.gov |

| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-protein complex over time. | Confirms stability of binding poses and flexibility of the complex. | nih.govmdpi.com |

| MM/PBSA Calculations | Estimates binding free energy for ligand-protein interactions. | Correlates computational predictions with experimental biological activity (IC₅₀ values). | nih.govresearchgate.net |

| ADME-Tox Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Assesses drug-likeness and potential for oral bioavailability, obeying Lipinski's rule of five. | nih.govresearchgate.netmdpi.com |

Discovery of New Biological Targets and Mechanisms of Action

While quinazolinones are well-known as tyrosine kinase inhibitors, ongoing research is uncovering a wider range of biological targets. nih.gov A significant future direction for this compound is the exploration of its activity against these novel targets.

Emerging targets for quinazolinone-based compounds include:

Aldose Reductase (AKR1B1): Inhibition of this enzyme is a promising strategy for treating diabetic complications. researchgate.net Novel quinazolin-4(1H)-one derivatives have been designed as potent and selective inhibitors of AKR1B1. researchgate.net

Soluble Epoxide Hydrolase (sEH): Identified through inverse virtual screening, sEH is a putative target for compounds based on the 6-methylquinazolin-4(3H)-one scaffold, with some derivatives showing inhibitory activity in the low micromolar range. researchgate.net

N-methyl-D-aspartate (NMDA) Receptors: Certain quinazolin-4-one derivatives act as non-competitive, subunit-selective antagonists of NMDA receptors, with selectivity for NR2C/D-containing receptors, presenting a new avenue for neurological drug discovery. nih.gov

PI3K/AKT/mTOR Pathway: Quinazolinones are being investigated as inhibitors of the PI3K signaling pathway, which is crucial for cell growth and survival and is often dysregulated in cancer. nih.gov

Parasitic Enzymes: Derivatives of 2,3-dihydroquinazolin-4(1H)-one have shown promising activity against key enzymes in Leishmania, such as Pyridoxal Kinase and Trypanothione Reductase, suggesting a potential role as anti-leishmanial agents. mdpi.com

The mechanisms of action are also being expanded beyond simple enzyme inhibition to include the induction of apoptosis and cell cycle arrest at different phases. nih.govnih.govnih.gov

Development of Quinazolinone Derivatives for Specific Therapeutic Areas

Building on the discovery of new targets, research is focused on optimizing this compound derivatives for specific diseases.

Oncology: This remains a primary focus. Derivatives are being developed as inhibitors of multiple tyrosine kinases (EGFR, HER2, VEGFR2), cyclin-dependent kinases (CDKs), and as agents that induce apoptosis and cell cycle arrest in various cancer cell lines, including lung, breast, and colon cancer. nih.govnih.govresearchgate.net

Infectious Diseases: The quinazolinone scaffold is a source of potent antimicrobial agents. nih.gov Research is exploring activity against resistant bacterial strains like Staphylococcus aureus and protozoan parasites like Leishmania. nih.govmdpi.com

Cardiovascular Disease: Certain 4-phenylquinazolin-2(1H)-one derivatives have demonstrated vasorelaxant effects on the rat thoracic aorta, indicating potential as antihypertensive agents. nih.gov

Metabolic Diseases: As potent activators of glucokinase and inhibitors of aldose reductase, quinazolinone derivatives are being pursued for the treatment of diabetes and its complications. researchgate.netresearchgate.net

Addressing Challenges in the Design of Potent and Selective Quinazolinone-Based Agents

Despite the promise of the quinazolinone scaffold, significant challenges remain. Future research must systematically address these issues to translate promising compounds into clinical candidates.

Achieving Selectivity: A major hurdle is designing agents that are highly selective for a specific target or enzyme isoform to minimize off-target effects. For example, developing inhibitors with high selectivity for specific PI3K isoforms or NMDA receptor subunits is a key goal. nih.govnih.gov Structure-activity relationship (SAR) studies are critical for identifying the substituents that confer this selectivity. nih.govnih.gov

Enhancing Potency: While many derivatives show activity, improving potency to the nanomolar or sub-micromolar range is often necessary for therapeutic efficacy. This involves extensive SAR studies, where substitutions at positions 2, 3, 6, and 8 of the quinazolinone ring are systematically explored to maximize interaction with the target. nih.govnih.gov

Overcoming Low Bioavailability: Some potent inhibitors suffer from poor drug-like properties. researchgate.net Future design strategies will increasingly incorporate in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions early in the discovery process to optimize for oral bioavailability and favorable safety profiles. researchgate.netmdpi.com

Rational Design: Moving beyond traditional screening, the rational design of hybrid molecules that combine the quinazolinone pharmacophore with that of another bioactive scaffold is a promising approach to develop agents with improved or multi-target activity. rsc.org

By focusing on these emerging avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for a new generation of targeted medicines.

Q & A

Basic Research Questions

Q. What is a robust synthetic methodology for 6-methyl-4-phenylquinazolin-2(1H)-one, and how can purity be confirmed?

- Methodology : Reflux 4-amino acetophenone with appropriate reagents (e.g., ethanolic solutions and acetic acid as a catalyst) under TLC monitoring . Post-reaction, precipitate the product using ice-water, filter, and recrystallize. Confirm purity via:

- Elemental Analysis : Compare calculated vs. experimental values (e.g., %C: 74.31 calc. vs. 73.90 found; %H: 6.24 calc. vs. 7.12 found, indicating potential moisture absorption) .

- Spectroscopy : IR (C=O stretch at ~1714 cm⁻¹), (aromatic protons at δ 7.22–7.50), and MS (m/z 228 [M⁺]) .

Q. Which spectroscopic techniques are critical for structural elucidation of quinazolinone derivatives?

- Key Techniques :

- IR Spectroscopy : Identifies carbonyl (C=O) and NH stretches .

- NMR : resolves aromatic protons and methyl groups; confirms quinazolinone backbone .

- Mass Spectrometry : Determines molecular ion peaks and fragmentation patterns (e.g., m/z 228 [M⁺] for C₁₄H₁�₄N₂O) .

- Elemental Analysis : Validates stoichiometry (e.g., %N: 12.38 calc. vs. 12.40 found) .

Q. How can in vitro biological activity assays be designed for quinazolinone derivatives?

- Approach :

- Antibacterial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative strains, referencing controls like ampicillin .

- Antioxidant Evaluation : Employ DPPH radical scavenging assays; compare IC₅₀ values (e.g., derivatives with methoxy substituents showed P < 0.5 significance) .

Q. What are common crystallization challenges for quinazolinones, and how are they mitigated?

- Solutions : Optimize solvent polarity (e.g., ethanol/water mixtures), use slow evaporation, and ensure precursor purity. Ice-water precipitation is effective for yielding crystalline products .

Advanced Research Questions

Q. How can retrosynthetic analysis guide the design of novel quinazolinone derivatives?

- Strategy : Deconstruct the target molecule into anthranilic acid, substituted amines, and acylating agents (e.g., benzoyl chloride for 2-phenyl derivatives). Retrosynthetic steps should prioritize regioselectivity and functional group compatibility .

Q. How to resolve discrepancies in elemental analysis data for quinazolinones?

- Troubleshooting :

- Moisture Contamination : Dry samples under vacuum before analysis.

- Impurities : Repurify via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Instrument Calibration : Cross-validate with standard compounds (e.g., %H deviation in suggests hygroscopicity) .

Q. What methodologies optimize reaction yields in quinazolinone synthesis?

- Parameters :

- Catalyst Screening : Test acetic acid, p-toluenesulfonic acid, or Lewis acids.

- Solvent Effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents.

- Temperature Control : Reflux (80–100°C) vs. microwave-assisted synthesis for faster kinetics .

Q. How are structure-activity relationship (SAR) studies conducted for quinazolinone derivatives?

- Protocol :

- Substituent Variation : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (e.g., -Cl) groups.

- Biological Testing : Correlate substituent effects with activity (e.g., 4-methoxyphenyl derivatives showed enhanced antioxidant capacity) .

- Statistical Analysis : Use ANOVA or regression models to identify significant SAR trends.

Q. Can computational methods predict electronic properties of quinazolinones?

- Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.